molecular formula C7H15NO B13263398 3-(Methoxymethyl)-3-methylpyrrolidine

3-(Methoxymethyl)-3-methylpyrrolidine

Cat. No.: B13263398
M. Wt: 129.20 g/mol
InChI Key: FVSRHWHSNVLUHL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-3-methylpyrrolidine is a chemical compound with the molecular formula C7H15NO . It is a pyrrolidine derivative, a saturated nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring allows researchers to efficiently explore three-dimensional pharmacophore space due to its sp3-hybridization and the non-planarity of the ring, a feature that can influence the solubility and bioavailability of target molecules . While specific biological data for this exact compound is limited in the public domain, structural analogues featuring the pyrrolidine core and methoxymethyl functional group are of significant research interest. For instance, N-methyl-N-methoxymethylpyrrolidinium-based ionic liquids have been synthesized and investigated as advanced electrolytes for lithium-ion batteries, demonstrating high ionic conductivity and a wide electrochemical window . The methoxymethyl group is a functionalized side chain known for its electron-donating ability and conformational flexibility, which can be leveraged to fine-tune the physicochemical properties of novel compounds . Researchers may utilize this compound as a key building block in the synthesis of more complex molecules for various applications, including materials science and the development of pharmaceutical candidates. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(methoxymethyl)-3-methylpyrrolidine

InChI

InChI=1S/C7H15NO/c1-7(6-9-2)3-4-8-5-7/h8H,3-6H2,1-2H3

InChI Key

FVSRHWHSNVLUHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)COC

Origin of Product

United States

Synthetic Methodologies for 3 Methoxymethyl 3 Methylpyrrolidine and Its Structural Analogs

Advanced Synthetic Routes

Advanced synthetic strategies provide efficient access to the pyrrolidine (B122466) core, allowing for the introduction of complex substitution patterns. These routes are crucial for generating structural analogs of 3-(Methoxymethyl)-3-methylpyrrolidine.

The 1,3-dipolar cycloaddition is a powerful and widely used reaction for constructing five-membered rings. wikipedia.org Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct and often stereoselective route to the pyrrolidine skeleton. wikipedia.orgrsc.org Azomethine ylides, which are often generated in situ, react with a variety of alkenes to yield diversely substituted pyrrolidines. acs.org

This strategy is highly effective for creating densely functionalized products, as multiple stereocenters can be generated in a single step. acs.org For instance, the reaction of N-tert-butanesulfinyl imines with α-imino esters, catalyzed by silver carbonate (Ag₂CO₃), produces highly substituted proline derivatives with excellent regio- and diastereoselectivity. acs.org The choice of catalyst and reaction conditions can be tuned to control the reaction's outcome. Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has also been developed as a general method for pyrrolidine synthesis. acs.org This approach accommodates a wide range of stabilized and unstabilized azomethine ylides, leading to complex pyrrolidine structures. acs.org

Multicomponent versions of this reaction, where the azomethine ylide is formed in situ from an amine and an aldehyde, further enhance the efficiency of this method, allowing for the rapid assembly of complex spirooxindole-pyrrolidine frameworks. nih.govmdpi.com

Table 1. Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
Dipole PrecursorDipolarophileCatalyst/ConditionsYieldDiastereomeric Ratio (dr)Reference
N-tert-butanesulfinyl imine + α-imino esterInternal C=C bondAg₂CO₃, Et₃N, Toluene, rt30–83%Good to Excellent acs.org
1,2,3,4-tetrahydroisoquinoline + 4-bromobenzaldehydeOlefinic oxindoleBzOH, EtOH, Microwave, 125 °C67%6:1 nih.gov
Isatins + α-amino acidsMaleimidesEtOH, Reflux76–95%17:1 to >99:1 mdpi.com

Organocatalysis has emerged as a central pillar of asymmetric synthesis, with chiral pyrrolidine derivatives being among the most successful classes of catalysts. beilstein-journals.orgnih.gov These secondary amine catalysts, such as diphenylprolinol silyl (B83357) ethers, operate through aminocatalysis, activating carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. beilstein-journals.orgrsc.org This activation mode facilitates a wide range of transformations, including asymmetric Michael additions, which are instrumental in synthesizing substituted pyrrolidines. nih.govrsc.org

For example, new pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde acetonide have proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The steric and electronic properties of the catalyst are tunable, allowing for optimization of reactivity and selectivity. beilstein-journals.org The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts from methyl L-pyroglutamate has been reported, demonstrating remarkable enantioselectivity (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

Table 2. Performance of Chiral Pyrrolidine Organocatalysts in Asymmetric Michael Additions
Catalyst TypeReactionYieldEnantioselectivity (ee)Reference
(S)-Diphenylprolinol silyl etherNitromethane to α,β-unsaturated aldehydes53–94%91–95% rsc.org
cis-2,5-disubstituted pyrrolidineNitromethane to α,β-unsaturated aldehydesup to 91%up to >99% rsc.org
Pyrrolidine derived from (R)-glyceraldehyde3-Phenylpropionaldehyde to trans-β-nitrostyrene95–99%up to 68% (syn) beilstein-journals.org

Directed cyclization reactions provide a powerful means of constructing the pyrrolidine ring from acyclic precursors. These methods often involve an intramolecular reaction where a tethered nucleophile attacks an activated functional group to form the five-membered ring.

One such strategy is the copper-promoted intramolecular aminooxygenation of alkenes. This method allows for the diastereoselective synthesis of disubstituted pyrrolidines from α-substituted 4-pentenyl sulfonamides, favoring the formation of 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1) and in excellent yields (76–97%). nih.gov

Another innovative approach is the asymmetric 'clip-cycle' synthesis. whiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine is 'clipped' to a thioacrylate via alkene metathesis. The resulting intermediate undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Tandem or cascade reactions offer a highly efficient route by forming multiple bonds in a single operation. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-CN substituted pyrrolidines. nih.gov Similarly, a one-pot nitro-Mannich/hydroamination cascade controlled by a combination of base and gold(I) catalysts affords substituted pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivity. nih.gov

Stereoselective Synthesis of this compound and Related Chiral Compounds

Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For chiral compounds like this compound, stereoselective methods are essential to produce single enantiomers or diastereomers.

Asymmetric synthesis aims to produce an excess of one enantiomer of a chiral product. This can be achieved using several key strategies:

Chiral Catalysts: As discussed in section 2.1.2, chiral organocatalysts based on the pyrrolidine scaffold are highly effective at inducing enantioselectivity. beilstein-journals.orgrsc.org Chiral phosphoric acids have also been used to catalyze intramolecular aza-Michael reactions to produce enantioenriched pyrrolidines and spiropyrrolidines. whiterose.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. The N-tert-butanesulfinyl group is a well-established chiral auxiliary that can be attached to an imine, directing subsequent cycloaddition reactions to produce densely substituted pyrrolidines with a high degree of stereocontrol. acs.orgnih.gov

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com Compounds like L-proline, 4-hydroxyproline, and (R)-glyceraldehyde serve as versatile starting points for the synthesis of complex chiral pyrrolidine derivatives. beilstein-journals.orgmdpi.com

When a molecule has multiple stereocenters, diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative configuration of these centers. Many of the advanced synthetic routes described are inherently diastereoselective.

The 1,3-dipolar cycloaddition reaction is a prime example, often proceeding with high levels of diastereocontrol, enabling the synthesis of pyrrolidines with up to four stereogenic centers. acs.orgnih.gov The facial selectivity of the dipole and dipolarophile approach determines the relative stereochemistry of the final product.

Directed cyclization reactions also exhibit excellent diastereoselectivity. The copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides yields 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1, while γ-substituted substrates favor 2,3-trans products. nih.gov Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction has been developed for the synthesis of pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. nih.gov These methods showcase how the careful design of substrates and reaction conditions can provide precise control over the three-dimensional structure of the pyrrolidine product.

Table 3. Examples of Diastereoselective Pyrrolidine Syntheses
MethodSubstrateProductDiastereomeric Ratio (dr)Reference
1,3-Dipolar CycloadditionN-tert-butanesulfinyl imine + α-imino esterDensely substituted pyrrolidineGood to Excellent acs.org
Copper-promoted Aminooxygenationα-Substituted 4-pentenyl sulfonamide2,5-cis-pyrrolidine>20:1 nih.gov
Copper-promoted Aminooxygenationγ-Substituted 4-pentenyl sulfonamide2,3-trans-pyrrolidineca. 3:1 nih.gov
Nitro-Mannich/Hydroamination CascadeVariousTrisubstituted pyrrolidineGood to Excellent nih.gov

Application of Chiral Auxiliaries in Pyrrolidine Synthesis

The synthesis of enantiomerically pure substituted pyrrolidines is a significant challenge in organic chemistry, often addressed by employing chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. wikipedia.org After the desired stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org While this compound itself is an achiral molecule, the principles of asymmetric synthesis using chiral auxiliaries are fundamental for producing its chiral structural analogs, particularly those with a stereogenic quaternary center at the C-3 position.

Two of the most well-established families of chiral auxiliaries applicable to the asymmetric synthesis of pyrrolidine precursors are Evans oxazolidinones and Enders' SAMP/RAMP hydrazones.

Evans Oxazolidinone Auxiliaries:

Popularized by David A. Evans, oxazolidinone auxiliaries are powerful tools for stereoselective alkylation reactions. wikipedia.orgharvard.edusantiago-lab.com The process involves several key steps:

Acylation: The chiral oxazolidinone, often derived from a readily available amino acid like valine or phenylalanine, is acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form a chiral imide. wikipedia.orgsantiago-lab.com

Diastereoselective Enolate Formation: The imide is treated with a base, such as lithium diisopropylamide (LDA), to generate a geometrically defined (Z)-enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate. santiago-lab.com

Alkylation: The enolate is then exposed to an electrophile (e.g., an alkyl halide). The electrophile preferentially attacks from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. harvard.edu

Cleavage: The final step involves the removal of the chiral auxiliary through hydrolysis or reduction to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivative. santiago-lab.com

This methodology can be adapted to construct precursors for 3,3-disubstituted pyrrolidines by performing sequential alkylations on a suitable substrate.

Enders SAMP/RAMP Auxiliaries:

The SAMP/RAMP hydrazone method, developed by Dieter Enders and E. J. Corey, provides a robust strategy for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org The chiral auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), are themselves pyrrolidine derivatives synthesized from proline. wikipedia.orgorgsyn.org The synthetic sequence is as follows:

Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone. wikipedia.org

Azaenolate Formation: Deprotonation of the hydrazone with a strong base like LDA generates a conformationally rigid azaenolate. The pyrrolidine ring of the auxiliary, with its methoxymethyl sidearm chelating the lithium cation, effectively blocks one face of the molecule. wikipedia.org

Asymmetric Alkylation: The azaenolate reacts with an electrophile, which approaches from the sterically accessible side, leading to a highly diastereoselective alkylation. mit.edu

Auxiliary Cleavage: The resulting alkylated hydrazone is then cleaved, typically through ozonolysis or hydrolysis, to release the α-substituted ketone or aldehyde with high enantiomeric purity and regenerate the auxiliary. wikipedia.orgresearchgate.net

This method is particularly valuable for creating chiral quaternary carbons, a structural feature present in many complex bioactive molecules.

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis

FeatureEvans OxazolidinonesEnders SAMP/RAMP Hydrazones
Precursor Chiral amino alcohols (from amino acids) wikipedia.org(S)- or (R)-proline orgsyn.org
Substrate Carboxylic acid derivatives santiago-lab.comKetones and aldehydes wikipedia.org
Key Intermediate (Z)-Enolate santiago-lab.comAzaenolate wikipedia.org
Stereocontrol Steric hindrance from substituent at C-4 and/or C-5 wikipedia.orgSteric hindrance and chelation control by the pyrrolidine ring and methoxymethyl group wikipedia.org
Cleavage Methods Hydrolysis (acidic/basic), Reductive cleavage (e.g., LiBH₄) santiago-lab.comOzonolysis, Hydrolysis (e.g., oxalic acid, CuCl₂) researchgate.net

Optimization of Synthetic Pathways for Enhanced Efficiency and Yield

The development of synthetic routes for molecules like this compound is increasingly guided by principles of efficiency, safety, and sustainability. Optimizing these pathways involves both the intensification of reaction processes and the careful selection of reagents.

Process Intensification and Reaction Condition Modulation

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. unito.it In organic synthesis, this often involves moving from traditional batch reactors to modern continuous-flow systems. frontiersin.org

Continuous-Flow Synthesis: Continuous-flow reactors, typically involving micro- or meso-scale tubing, offer significant advantages over batch processing. These benefits include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety due to the small volume of reactants present at any given moment. frontiersin.orgrsc.org For pyrrolidine synthesis, flow chemistry enables complex, multi-step sequences, including the use of heterogeneous reagents and in-line purification, to be performed in a single, streamlined operation. africacommons.net This approach reduces manual handling, minimizes waste, and can significantly shorten reaction times, leading to higher throughput and improved reproducibility. frontiersin.orgafricacommons.net

Reaction Condition Modulation: Systematic optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. This involves modulating parameters such as solvent, temperature, and reaction time. For instance, in the synthesis of polysubstituted pyrrolidinones, a related class of compounds, a solvent-free ("neat") approach under ambient temperature was found to be dramatically more effective than using various conventional solvents. researchgate.netfigshare.com The optimization process can be systematically tabulated to identify the ideal conditions.

Table 2: Illustrative Example of Reaction Condition Optimization for a Hypothetical Pyrrolidinone Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol (B129727)651234
2Ethanol781245
3THF66963
4Toluene1101055
5Solvent-Free 25 0.5 94
Data is conceptual and based on findings for polysubstituted 2-pyrrolidinones to illustrate the optimization process. researchgate.net

This systematic screening demonstrates that seemingly minor changes in reaction conditions can lead to substantial improvements in efficiency and yield.

Strategic Reagent Selection for Sustainable Synthesis

The principles of green chemistry guide the selection of reagents to reduce environmental impact and improve safety. This involves prioritizing reagents that are less hazardous, generate minimal waste (high atom economy), and are derived from renewable sources where possible.

Catalyst- and Solvent-Free Reactions: A key strategy in sustainable synthesis is the elimination of catalysts and harmful organic solvents. Some multicomponent reactions for synthesizing polysubstituted pyrrolidinones have been successfully performed under neat (solvent-free) conditions at room temperature, often using simple grinding as the energy input. researchgate.netfigshare.com This approach not only prevents the release of volatile organic compounds but also simplifies the work-up procedure, as there is no solvent to remove.

Biocatalysis: Enzymes are increasingly used as highly efficient and selective catalysts in organic synthesis. For the preparation of chiral pyrrolidines, transaminases have been employed in a biocatalytic approach. acs.org Starting from commercially available ω-chloroketones, transaminases can asymmetrically synthesize chiral amines, which then spontaneously cyclize to form 2-substituted pyrrolidines. acs.orgnih.gov This method provides access to both enantiomers of the product in high enantiomeric excess (>99.5%) by selecting the appropriate enzyme. acs.orgnih.gov Biocatalytic processes are typically run in aqueous media under mild conditions and represent a powerful, green alternative to traditional methods that may rely on heavy metals or harsh reagents. acs.org

Table 3: Comparison of Conventional vs. Sustainable Reagents in Pyrrolidine Synthesis

TransformationConventional Reagent/MethodSustainable AlternativeKey Advantage
Asymmetric Amination Metal catalysts, chiral ligandsTransaminases (enzymes)Aqueous media, high enantioselectivity, mild conditions acs.org
Cyclization/Condensation Organic solvents (e.g., Toluene, THF)Solvent-free (neat) or grindingReduced VOC emissions, simplified work-up, lower cost researchgate.net
Reduction Metal hydrides (e.g., LiAlH₄)Catalytic hydrogenation, biocatalysisHigher atom economy, reduced hazardous waste

By strategically selecting reagents and optimizing reaction conditions, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally benign.

Chemical Modification and Derivative Synthesis of 3 Methoxymethyl 3 Methylpyrrolidine

Design and Synthesis of Novel Pyrrolidine (B122466) Scaffolds from 3-(Methoxymethyl)-3-methylpyrrolidine

The design and synthesis of new chemical entities originating from this compound focus on two primary strategies: the introduction of a variety of substituents onto the pyrrolidine ring and the transformation of existing functional groups to modulate the compound's properties.

Elaboration via Introduction of Varied Substituents on the Pyrrolidine Ring

The pyrrolidine scaffold of this compound can be elaborated by introducing substituents at the nitrogen atom and the available carbon positions (C2, C4, and C5). N-alkylation or N-arylation of the secondary amine is a common initial step to introduce diversity. This can be achieved through standard procedures such as reductive amination or nucleophilic substitution with alkyl or aryl halides.

Further functionalization of the carbon skeleton can be more complex and may involve multi-step synthetic sequences. For instance, de novo synthesis of substituted 3-methoxymethyl-3-methylpyrrolidine analogues can be achieved through methods like the 1,3-dipolar cycloaddition of azomethine ylides with appropriate alkenes. This approach allows for the controlled introduction of substituents at various positions of the pyrrolidine ring.

The introduction of substituents can significantly impact the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. For example, the addition of a basic side chain can enhance water solubility, while the incorporation of an aromatic ring can facilitate π-π stacking interactions with a biological target.

Table 1: Examples of Synthetic Strategies for the Elaboration of the this compound Scaffold

Modification Site Synthetic Strategy Potential New Functionality
Pyrrolidine Nitrogen Reductive Amination Substituted alkyl amines
Pyrrolidine Nitrogen Buchwald-Hartwig Amination Aryl or heteroaryl amines
C4-Position Lithiation followed by electrophilic quench Alkyl, aryl, or functional groups

Diversification through Functional Group Transformations

Functional group transformations offer another avenue for diversifying the this compound scaffold. A key target for such transformations is the methoxymethyl group at the C3 position. The ether linkage can be cleaved to yield the corresponding alcohol, which can then serve as a handle for further modifications. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to esters, carbamates, or other functional groups.

Bioisosteric replacement is a powerful strategy in this context. The methoxymethyl group can be replaced by other groups with similar steric or electronic properties to fine-tune the molecule's interaction with its biological target. For example, replacing the methoxy (B1213986) group with a fluorine atom is a common tactic to block metabolic oxidation and can alter the compound's lipophilicity and binding properties. chemrxiv.org Other potential bioisosteric replacements for the ether oxygen could include a methylene group (to form an ethyl group) or a difluoromethylene group, which can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com

These transformations can lead to derivatives with improved potency, selectivity, or metabolic stability.

Table 2: Potential Functional Group Transformations and Bioisosteric Replacements

Original Group Transformation/Replacement Resulting Group Potential Advantage
Methoxymethyl Ether cleavage Hydroxymethyl Handle for further functionalization
Methoxymethyl Oxidation of resulting alcohol Carboxylic acid Introduction of an acidic group
Methoxymethyl Bioisosteric replacement of -OCH3 -F Increased metabolic stability
Methoxymethyl Bioisosteric replacement of ether O -CH2- Altered lipophilicity

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity. For derivatives of this compound, these studies involve a systematic investigation of the effects of substituents and stereochemistry.

Analysis of Positional and Substituent Effects on Biological Activity

The biological activity of pyrrolidine derivatives is often highly sensitive to the nature and position of substituents on the ring. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position was found to significantly influence anticonvulsant activity. nih.gov Non-aromatic substituents like sec-butyl at this position were shown to be beneficial. nih.gov In another study on pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position offered better in vitro potency. nih.gov Furthermore, for substituents on an attached phenyl ring, a meta-position was found to be favorable for biological activity. nih.gov

For derivatives of this compound, SAR studies would systematically explore modifications at the nitrogen and on the carbon framework. The size, electronics, and lipophilicity of the substituent at the 3-methyl position could also be varied to probe the binding pocket of a target protein.

Table 3: Illustrative SAR Data for a Hypothetical Series of this compound Analogs

Compound R1 (N-substituent) R2 (C4-substituent) Biological Activity (IC50, nM)
1 H H 500
2 Methyl H 250
3 Benzyl H 100
4 Benzyl Fluoro 50
5 Benzyl Hydroxy 150

This table is for illustrative purposes and does not represent actual experimental data.

Investigation of Stereochemical Influence on Biological Properties

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules such as enzymes and receptors are themselves chiral. The 3-position of this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

The introduction of additional substituents on the pyrrolidine ring can create new stereocenters, leading to the formation of diastereomers. For example, substitution at the C4 position would result in four possible stereoisomers (3R,4R), (3S,4S), (3R,4S), and (3S,4R). It is common for only one of these isomers to possess the desired biological activity. For instance, studies on some bioactive pyrrolidines have shown a preference for a cis-configuration of substituents at the 3 and 4 positions over a trans-orientation. nih.gov

Therefore, stereoselective synthesis of the different isomers of this compound derivatives is essential for a thorough SAR investigation. The determination of the absolute configuration of the most active stereoisomer can provide valuable insights into the binding mode of the compound with its biological target. nih.gov The conformational preference of the pyrrolidine ring, which can be influenced by the stereochemistry of its substituents, is also a critical factor in determining biological activity. beilstein-journals.org

Biological Activity and Mechanistic Investigations of 3 Methoxymethyl 3 Methylpyrrolidine in Vitro Focus

Receptor Binding Studies (In Vitro)

In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for specific biological receptors. For pyrrolidine-based structures, a primary area of investigation has been their interaction with neurotransmitter receptors, particularly dopamine (B1211576) receptors.

The biological activity of many pyrrolidine (B122466) derivatives is attributed to their interaction with neurotransmitter systems. Research has indicated that modifications to the pyrrolidine structure can significantly influence binding affinity and selectivity for various receptors. Specifically, the introduction of substituents on the pyrrolidine ring has been a key strategy in the development of ligands targeting dopamine receptors.

While specific binding affinity data for 3-(Methoxymethyl)-3-methylpyrrolidine is not extensively documented in publicly available literature, the structural class to which it belongs has been evaluated for its interaction with dopamine D2 and D3 receptors. For instance, various N-substituted and 3-substituted pyrrolidine analogs have been synthesized and assessed for their potential as dopamine receptor antagonists. The affinity of these compounds is typically determined through competitive binding assays using radiolabeled ligands.

The following table illustrates the type of data typically generated in such studies for analogous compounds, though specific values for this compound are not available.

Compound ClassTarget ReceptorRadioligandTypical Affinity (Ki) Range
Substituted PyrrolidinesDopamine D2[³H]SpiperonenM to µM
Substituted PyrrolidinesDopamine D3[³H]SpiperonenM to µM

The selectivity of a compound for a particular receptor subtype is a critical aspect of its pharmacological profile. High selectivity for a specific receptor can lead to a more targeted therapeutic effect with potentially fewer side effects. For example, in the context of dopamine receptor ligands, achieving selectivity for the D3 receptor over the D2 receptor is often a key objective in drug discovery programs.

The interaction between a ligand like this compound and its target receptor is governed by various non-covalent forces, including hydrogen bonds, ionic interactions, and van der Waals forces. The methoxymethyl group at the 3-position of the pyrrolidine ring can potentially participate in hydrogen bonding with amino acid residues in the receptor's binding pocket.

Computational modeling and molecular docking studies are often employed to visualize and understand these interactions at the atomic level. These in silico methods can predict the binding mode of a ligand and help rationalize its observed affinity and selectivity. For pyrrolidine-based ligands, the nitrogen atom is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue, such as aspartic acid, in the transmembrane domain of aminergic G-protein coupled receptors like the dopamine receptors.

In vitro binding assays are typically conducted using cell membranes prepared from cell lines that have been genetically engineered to express a high density of the target receptor. A common technique is the radioligand binding assay. In this method, a radiolabeled ligand with known high affinity and selectivity for the receptor of interest is incubated with the cell membranes in the presence of varying concentrations of the test compound.

The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value is a measure of the compound's binding affinity for the receptor. These assays are crucial for the initial screening and characterization of new chemical entities.

Enzyme Inhibition Studies (In Vitro)

In addition to receptor binding, another important aspect of a compound's in vitro biological profile is its potential to inhibit the activity of enzymes.

While the primary focus for many pyrrolidine derivatives has been on receptor interactions, it is also plausible that they could interact with enzymes. The identification of potential enzyme targets can be guided by the structural features of the compound. For instance, the pyrrolidine scaffold is present in inhibitors of various enzymes. However, specific enzyme targets for this compound have not been prominently reported in the scientific literature.

Should a compound demonstrate inhibitory activity against a particular enzyme, further studies are conducted to elucidate the mechanism of inhibition. These studies typically involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

The data obtained can be analyzed using kinetic models, such as Lineweaver-Burk or Michaelis-Menten plots, to determine the type of inhibition. The main types of reversible inhibition are:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, without affecting substrate binding.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

The determination of the inhibition mechanism provides valuable insights into how the compound exerts its effect at the molecular level.

Quantitative Assessment of Inhibitory Activity (IC50 and Ki Determination)

There is no available data in peer-reviewed scientific literature that reports the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound against any specific biological target. Consequently, no data tables can be generated to quantify its inhibitory potency or binding affinity.

Molecular Mechanisms of Action (In Vitro Cellular and Biochemical Studies)

Detailed in vitro studies elucidating the molecular mechanisms of action for this compound are not present in the current body of scientific research.

Exploration of Cellular Pathway Modulation

No studies have been published that investigate the effects of this compound on specific cellular signaling pathways. Research exploring its potential to modulate pathways involved in cell proliferation, inflammation, apoptosis, or other critical cellular processes has not been reported.

Biochemical Interaction Analysis at the Molecular Level

There is no information available from biochemical assays or molecular-level studies that describes the direct interaction of this compound with specific enzymes, receptors, or other protein targets. The molecular basis for any potential biological activity remains uncharacterized.

Computational Chemistry and in Silico Approaches for 3 Methoxymethyl 3 Methylpyrrolidine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as 3-(methoxymethyl)-3-methylpyrrolidine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

For a compound like this compound, a docking study would begin by obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data. The ligand's structure would be optimized to find its most stable conformation. The docking software then samples a large number of possible orientations of the ligand within the protein's active site.

Studies on analogous pyrrolidine (B122466) derivatives have shown that their interactions with protein targets are often governed by hydrogen bonds and electrostatic interactions. mdpi.com For instance, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the oxygen of the methoxymethyl group can also participate in hydrogen bonding. The methyl and methoxymethyl substituents at the C3 position would be explored for steric and hydrophobic interactions within the binding pocket. Docking simulations of pyrrolidine analogues into various enzymes have revealed key amino acid residues that form critical interactions, and similar analyses would be vital for understanding the potential targets of this compound. mdpi.comnih.gov The results of such docking studies, often visualized in 2D and 3D, highlight the specific amino acid residues involved and the nature of the intermolecular forces, such as hydrogen bonds, van der Waals forces, and hydrophobic contacts, that stabilize the ligand-protein complex. imist.ma

Conformational Analysis and Molecular Dynamics Simulations

While conformational analysis provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the compound moves, flexes, and interacts with its environment, such as water or a protein binding site. researchgate.netdeakin.edu.aubohrium.com

An MD simulation of this compound would provide detailed information on:

Conformational Stability: How the pyrrolidine ring puckers and how the side chains (methoxymethyl and methyl groups) orient themselves over time.

Solvent Interactions: The formation and breaking of hydrogen bonds with surrounding water molecules.

Binding Stability: If docked into a protein, MD simulations can assess the stability of the predicted binding pose. researchgate.net It can reveal whether the key interactions identified in docking are maintained over a simulation trajectory of nanoseconds or microseconds. nih.gov

Free Energy of Binding: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

These simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govtandfonline.com A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.orgresearchgate.net

To develop a QSAR model for a series of pyrrolidine derivatives including this compound, a dataset of compounds with experimentally measured biological activities (e.g., inhibitory concentration, IC50) is required. For each compound, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as:

Steric properties: Molecular volume, surface area.

Electronic properties: Partial charges, dipole moment.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical methods, a regression model is built to correlate these descriptors with the observed activity. tandfonline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build predictive models. imist.ma The output of these models often includes contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. imist.ma A robust QSAR model is validated using internal and external sets of compounds to ensure its predictive power. nih.gov

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model

ParameterDescriptionTypical Value
Cross-validated correlation coefficient (internal predictive ability)> 0.5
Non-cross-validated correlation coefficient (goodness of fit)> 0.6
R²_predCorrelation coefficient for the external test set (external predictive ability)> 0.6

Prediction of Key Molecular Properties Relevant to Biological Interactions

In silico tools can rapidly predict a wide range of molecular properties that are crucial for a compound's pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govmdpi.comsemanticscholar.org These predictions help assess the "drug-likeness" of a molecule early in the discovery process. eijppr.com For this compound, computational tools can provide estimates for several key descriptors.

Key predicted properties include:

Molecular Weight (MW): Influences size-dependent diffusion and transport.

LogP: A measure of lipophilicity, which affects solubility, permeability across membranes, and plasma protein binding.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com

Hydrogen Bond Donors and Acceptors: The number of N-H or O-H bonds (donors) and N or O atoms (acceptors) determines the potential for forming hydrogen bonds, which is critical for solubility and target binding.

Rotatable Bonds: The number of bonds that allow free rotation. A higher number is often associated with greater conformational flexibility but can sometimes lead to lower oral bioavailability.

These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to quickly flag compounds that may have poor pharmacokinetic profiles.

Table 2: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueRelevance to Biological Interactions
Molecular FormulaC₇H₁₅NODefines the elemental composition of the molecule.
Molecular Weight129.20 g/molAffects absorption and distribution; generally lower MW is preferred for oral drugs.
XLogP3-AA (LogP)0.4Indicates hydrophilicity, influencing solubility and membrane permeability.
Hydrogen Bond Donor Count1Potential to donate a hydrogen bond (from the pyrrolidine N-H).
Hydrogen Bond Acceptor Count2Potential to accept hydrogen bonds (at the N and O atoms).
Rotatable Bond Count2Relates to molecular flexibility.
Topological Polar Surface Area (TPSA)21.3 ŲPredicts transport properties and cell permeability.

Note: Data is computationally predicted for the specified compound or its close analogs and sourced from chemical databases like PubChem. uni.lu

Analytical Methodologies for Characterization of 3 Methoxymethyl 3 Methylpyrrolidine in Research Contexts

Spectroscopic Techniques for Structural Elucidaion

Spectroscopic techniques are pivotal in determining the molecular structure of 3-(Methoxymethyl)-3-methylpyrrolidine by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to C-H, C-N, and C-O stretching and bending vibrations. The absence of certain bands, such as a strong O-H stretch, would confirm the presence of the methoxy (B1213986) ether linkage.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Predicted mass spectrometry data for the hydrochloride salt of this compound suggests several possible adducts. uni.lu

AdductPredicted m/z
[M+H]⁺130.12265
[M+Na]⁺152.10459
[M-H]⁻128.10809
[M+NH₄]⁺147.14919
[M+K]⁺168.07853
[M+H-H₂O]⁺112.11263
[M+HCOO]⁻174.11357
[M+CH₃COO]⁻188.12922
[M+Na-2H]⁻150.09004
[M]⁺129.11482
[M]⁻129.11592

This table is based on predicted data for this compound hydrochloride. uni.lu

X-ray Crystallography: In cases where a crystalline solid of this compound or a suitable salt can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure. This technique offers precise information on bond lengths, bond angles, and stereochemistry.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a sample of this compound and for separating it from any isomers or impurities.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a highly effective method for separating and identifying volatile compounds. A GC method would be developed to ensure that this compound elutes as a single, sharp peak, indicating its purity. The retention time of this peak would be a characteristic identifier for the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for purity assessment, particularly for less volatile compounds or those that may decompose at the high temperatures used in GC. An appropriate HPLC method, utilizing a suitable stationary phase and mobile phase, would be developed to resolve this compound from any potential impurities or isomers. The peak area from the HPLC chromatogram can be used to quantify the purity of the sample.

In the context of isomer separation, it is important to note that this compound is a chiral molecule, existing as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC or GC, would be necessary to separate and quantify these enantiomers. This is particularly crucial in pharmaceutical research where the biological activity of enantiomers can differ significantly.

Future Research Directions and Potential Academic Contributions of 3 Methoxymethyl 3 Methylpyrrolidine Studies

Emerging Synthetic Methodologies for Novel Pyrrolidine (B122466) Scaffolds

While a general synthesis for 3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride involves the reaction of 3-methylpyrrolidine (B1584470) with formaldehyde (B43269) and methanol (B129727) using an acid catalyst, the field of organic synthesis is continually evolving, offering more sophisticated and efficient methods for creating complex pyrrolidine structures. Future studies could focus on applying these emerging techniques to synthesize this compound and its analogues with high precision and stereocontrol.

Key emerging methodologies include:

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form a complex product, offering efficiency and atom economy. tandfonline.com The use of MCRs, such as the [3+2] cycloaddition reaction involving azomethine ylides, has become a powerful tool for constructing highly substituted pyrrolidine rings. tandfonline.commdpi.com

Catalytic Asymmetric Synthesis: The development of novel catalysts is crucial for controlling the stereochemistry of pyrrolidine derivatives, which is often critical for their biological activity. researchgate.net Iridium-catalyzed reactions to generate azomethine ylides and biocatalytic approaches using enzymes like transaminases are at the forefront of creating enantiomerically pure pyrrolidines from simple precursors. smolecule.comacs.org

Synthesis from Diverse Precursors: Research has demonstrated the synthesis of pyrrolidines from both cyclic precursors, such as proline and 4-hydroxyproline, and acyclic compounds. mdpi.com Exploring these varied pathways could provide more flexible and efficient routes to novel derivatives of this compound. mdpi.com

Novel Cyclization Strategies: Techniques like intramolecular Michael addition and nucleophilic ring closure at activated oximes offer rapid access to the pyrrolidine core from readily available starting materials. tandfonline.comrsc.org

Applying these advanced synthetic methods would not only optimize the production of this compound but also facilitate the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Synthetic ApproachDescriptionPotential Advantage for Pyrrolidine Synthesis
[3+2] Cycloaddition A reaction forming a five-membered ring from a three-atom and a two-atom component, often involving azomethine ylides. tandfonline.comDirect and atom-economical construction of the pyrrolidine ring with control over multiple stereocenters. smolecule.com
Biocatalysis The use of enzymes, such as transaminases, to catalyze stereoselective reactions. acs.orgHigh enantioselectivity, providing access to specific stereoisomers which is crucial for biological activity. acs.org
Multicomponent Reactions One-pot reactions combining three or more starting materials. tandfonline.comIncreased efficiency, reduced waste, and rapid generation of molecular diversity. tandfonline.com
Intramolecular Cyclization Formation of the ring from a single acyclic precursor. mdpi.comEffective for creating complex, fused, or spirocyclic pyrrolidine systems. mdpi.com

Advanced Computational Studies for Rational Design and Optimization

Computational chemistry provides powerful tools for predicting the properties and biological activities of molecules, thereby guiding synthetic efforts and minimizing trial-and-error in the laboratory. researchgate.net For this compound, computational studies can offer profound insights into its conformational preferences, electronic properties, and potential interactions with biological macromolecules.

Future computational research could involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. By docking this compound and its virtual derivatives into the active sites of known enzymes or receptors, researchers can identify promising biological targets and prioritize compounds for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its complex with a biological target over time, providing a more accurate assessment of binding stability and the key interactions involved. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models based on a library of related pyrrolidine derivatives, it is possible to create statistical models that correlate chemical structure with biological activity. researchgate.net These models can then be used to predict the potency of newly designed analogues of this compound.

Reaction Modeling: Computational methods can be used to study the energy profiles of different synthetic reactions, helping to determine the optimal conditions to achieve high yields and desired stereoselectivity. emich.edu

These computational approaches are essential for the rational design of novel pyrrolidine-based therapeutic agents, allowing for the optimization of properties like binding affinity, selectivity, and pharmacokinetic profiles.

Identification of Novel In Vitro Biological Targets for Pyrrolidine Derivatives

The pyrrolidine scaffold is a versatile component of molecules targeting a wide array of biological systems. frontiersin.orgnih.gov Derivatives have shown efficacy as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other activities. frontiersin.org A key future direction for this compound research is the systematic in vitro screening against various biological targets to uncover its therapeutic potential.

Potential biological targets for investigation include:

Enzymes: Many pyrrolidine derivatives are known enzyme inhibitors. Targets could include cyclooxygenase (COX-1/COX-2) for anti-inflammatory applications, acetylcholinesterase for neurodegenerative diseases, and dipeptidyl peptidase-IV (DPP-IV) for diabetes. frontiersin.orgresearchgate.netnih.gov

G-Protein Coupled Receptors (GPCRs): The CXCR4 receptor, implicated in cancer metastasis, has been successfully targeted by pyrrolidine derivatives, suggesting that other GPCRs may also be relevant targets. nih.gov

Ion Channels: Certain pyrrolidine compounds have shown promise as Na+ channel blockers, a mechanism relevant for treating conditions like ischemic stroke. mdpi.com

Antimicrobial Targets: Given the urgent need for new antibiotics, screening this compound and its analogues against various bacterial and fungal strains could identify novel antimicrobial leads. frontiersin.org Pyrrolidine-based compounds have previously shown activity against pathogens like Staphylococcus aureus. mdpi.com

A comprehensive screening cascade, guided by computational predictions, would be an efficient strategy to identify the most promising biological activities for this compound, paving the way for further preclinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)-3-methylpyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution or ring-closing reactions using pyrrolidine precursors. For example, methoxymethyl groups can be introduced via alkylation of 3-methylpyrrolidine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF . Temperature control (0–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of methoxymethyl chloride) to avoid over-alkylation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement. For example, methoxymethyl protons appear as singlets near δ 3.3–3.5 ppm, while pyrrolidine ring protons show splitting patterns consistent with chair conformations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., C₈H₁₅NO₂: theoretical m/z 157.1103) and detects isotopic patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-O (1100–1050 cm⁻¹) and N-H (3300–3200 cm⁻¹) bonds confirm functional groups .

Q. How does steric hindrance from the 3-methyl and methoxymethyl groups affect the compound’s reactivity?

  • Methodology : Computational tools (e.g., DFT calculations) model steric effects. Compare energy barriers for reactions like ring-opening or substitution with analogous compounds (e.g., 3-methylpyrrolidine vs. 3-(methoxymethyl)pyrrolidine). Experimental validation via kinetic studies (e.g., monitoring reaction rates under controlled conditions) quantifies steric impacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives like this compound?

  • Methodology :

  • In Vitro/In Vivo Correlation : Replicate assays (e.g., enzyme inhibition, receptor binding) using standardized protocols to isolate variables (e.g., cell lines, solvent effects). For example, discrepancies in IC₅₀ values may arise from differences in assay pH or protein concentrations .
  • Meta-Analysis : Aggregate data from published studies (e.g., ChEMBL, PubChem) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of structural modifications (e.g., methoxymethyl vs. trifluoromethyl groups) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs, kinases). Focus on hydrogen bonding (methoxy oxygen) and hydrophobic interactions (methyl groups) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • QSAR Models : Corrogate substituent effects (e.g., methoxymethyl bulkiness) with activity data to design optimized analogs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., alkylation) to improve safety and yield. Optimize solvent recovery (e.g., distillation of DMF) .
  • Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., dimerization products). Implement orthogonal purification (e.g., preparative HPLC + crystallization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.